molecular formula C8H17ClN2O B2763283 (5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride CAS No. 2044706-29-6

(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride

Cat. No.: B2763283
CAS No.: 2044706-29-6
M. Wt: 192.69
InChI Key: UZLLPQJPBDVCCQ-FJXQXJEOSA-N
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Description

(5S)-5-{[(Propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrrolidin-2-one core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidin-2-one and isopropylamine.

    Formation of Intermediate: The initial step involves the alkylation of pyrrolidin-2-one with isopropylamine under basic conditions to form an intermediate.

    Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyrrolidin-2-one ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the compound, often targeting the carbonyl group in the pyrrolidin-2-one ring. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group. Reagents such as alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one derivatives: Compounds with similar structures, such as N-substituted pyrrolidin-2-ones, share some chemical properties and reactivity.

    Isopropylamine derivatives: Compounds containing the isopropylamine moiety may exhibit similar biological activities.

Uniqueness

(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride is unique due to its specific stereochemistry and functional groups. This uniqueness can influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5S)-5-[(propan-2-ylamino)methyl]pyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-6(2)9-5-7-3-4-8(11)10-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLLPQJPBDVCCQ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCC(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H]1CCC(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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